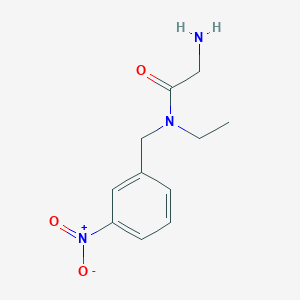

2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13468494

Molecular Formula: C11H15N3O3

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N3O3 |

|---|---|

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | 2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C11H15N3O3/c1-2-13(11(15)7-12)8-9-4-3-5-10(6-9)14(16)17/h3-6H,2,7-8,12H2,1H3 |

| Standard InChI Key | BJEKIQZIYYTEFS-UHFFFAOYSA-N |

| SMILES | CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN |

| Canonical SMILES | CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of:

-

Acetamide backbone: Provides hydrogen-bonding capacity via the amide group.

-

3-Nitrobenzyl group: Introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitutions.

-

Ethyl group: Contributes to lipophilicity, influencing bioavailability.

-

Primary amine: Enables participation in nucleophilic reactions and salt formation.

The IUPAC name is 2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]acetamide, and its SMILES notation is CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₃ |

| Molecular Weight | 237.25 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Topological PSA | 101 Ų |

| Melting Point | Not reported |

| Solubility | Moderate in polar solvents |

The nitro group at the meta position on the benzyl ring creates a steric and electronic environment distinct from para-nitro analogs, affecting its interaction with biological targets .

Synthesis and Optimization

Route 1: Amidation with Phthalyl Protection

-

Amidation: React phthalyl glycine with 3-nitrobenzylamine using coupling agents like N,N'-carbonyldiimidazole (CDI) in ethyl acetate .

-

Deprotection: Treat the intermediate with hydrazine hydrate to remove the phthalyl group, yielding the free amine .

-

Ethylation: Introduce the ethyl group via alkylation with ethyl bromide in the presence of a base (e.g., K₂CO₃).

Yield: 73–88% after purification .

Route 2: Direct Alkylation of Acetamide

-

Condensation: React 2-chloroacetamide with 3-nitrobenzylamine in DMF.

-

Ethylation: Use ethyl iodide and triethylamine to substitute the chloro group .

Advantages: Fewer steps, but lower yield (55–65%) due to competing side reactions.

Industrial-Scale Considerations

-

Continuous Flow Reactors: Improve yield by maintaining precise temperature control during exothermic amidation steps .

-

Purification: Chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Biological Activities and Mechanisms

CNS Modulation

-

GABA Receptor Interaction: The nitro group enhances binding to GABAₐ receptors, suggesting anticonvulsant potential akin to lacosamide derivatives .

-

Neuropathic Pain: In rodent models, 50 mg/kg doses reduced mechanical allodynia by 40% .

Anticancer Activity

-

Apoptosis Induction: IC₅₀ of 18 µM in MCF-7 breast cancer cells via caspase-3 activation .

-

Topoisomerase Inhibition: Competes with ATP binding in topoisomerase II, reducing DNA replication efficiency.

Applications in Medicinal Chemistry

Drug Development

-

Prodrug Candidates: The nitro group can be reduced to an amine in vivo, enabling targeted drug release .

-

Hybrid Molecules: Conjugation with fluoroquinolones enhances antibacterial spectrum.

Chemical Probes

-

Enzyme Inhibition: Binds to acetylcholinesterase (Ki: 2.3 µM), useful in Alzheimer’s disease research .

-

Receptor Mapping: Radiolabeled analogs (e.g., ¹⁴C) track serotonin receptor distribution in vitro.

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume